molecular formula C14H15NO3 B2953422 1'-Allylspiro[[1,3]dioxane-2,3'-indolin]-2'-one CAS No. 853751-62-9

1'-Allylspiro[[1,3]dioxane-2,3'-indolin]-2'-one

Cat. No.: B2953422
CAS No.: 853751-62-9
M. Wt: 245.278
InChI Key: KYCROIFSNXZNDI-UHFFFAOYSA-N
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Description

1’-Allylspiro[[1,3]dioxane-2,3’-indolin]-2’-one is a complex organic compound that features a spirocyclic structure, combining elements of both dioxane and indolinone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-Allylspiro[[1,3]dioxane-2,3’-indolin]-2’-one typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the reaction of an indole derivative with an appropriate dioxane precursor under specific conditions. For instance, the Fischer indole synthesis can be employed, where an indole derivative reacts with a ketone in the presence of an acid catalyst .

Industrial Production Methods

While detailed industrial production methods for 1’-Allylspiro[[1,3]dioxane-2,3’-indolin]-2’-one are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1’-Allylspiro[[1,3]dioxane-2,3’-indolin]-2’-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of one functional group with another, such as halogenation or alkylation products.

Scientific Research Applications

1’-Allylspiro[[1,3]dioxane-2,3’-indolin]-2’-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments.

    Industry: Its chemical properties may be exploited in the development of new materials or industrial processes.

Mechanism of Action

The mechanism by which 1’-Allylspiro[[1,3]dioxane-2,3’-indolin]-2’-one exerts its effects involves interactions at the molecular level. The compound may target specific enzymes or receptors, influencing biological pathways. For instance, indole derivatives are known to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Spiro[1,3-dioxolane-2,3’-indolin]-2’-one: Similar in structure but lacks the allyl group.

    Spiro[cyclopropane-1,3’-indolin]-2’-one: Features a cyclopropane ring instead of a dioxane ring.

    Indole derivatives: A broad class of compounds with varying substituents on the indole ring.

Uniqueness

1’-Allylspiro[[1,3]dioxane-2,3’-indolin]-2’-one is unique due to its spirocyclic structure, which combines the rigidity of the spiro ring system with the reactivity of the allyl group

Properties

IUPAC Name

1'-prop-2-enylspiro[1,3-dioxane-2,3'-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-2-8-15-12-7-4-3-6-11(12)14(13(15)16)17-9-5-10-18-14/h2-4,6-7H,1,5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCROIFSNXZNDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2C3(C1=O)OCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701320452
Record name 1'-prop-2-enylspiro[1,3-dioxane-2,3'-indole]-2'-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641796
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

853751-62-9
Record name 1'-prop-2-enylspiro[1,3-dioxane-2,3'-indole]-2'-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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